3-MPPI

α1-adrenoceptor subtype selectivity radioligand binding

3-MPPI (also known as p-MPPI) is a synthetic arylpiperazine derivative belonging to the pyrimido[5,4-b]indole chemical class, with a molecular weight of 419.48 and formula C₂₃H₂₅N₅O₃. It functions as a potent ligand for α₁-adrenoceptor (α₁-AR) subtypes and 5-HT₁A serotonin receptor sites.

Molecular Formula C23H25N5O3
Molecular Weight 419.5 g/mol
CAS No. 133399-65-2
Cat. No. B1663671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-MPPI
CAS133399-65-2
Synonyms2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Molecular FormulaC23H25N5O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O
InChIInChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30)
InChIKeyAQASGOHUMGAWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-MPPI (CAS 133399-65-2) Alpha-1 Adrenoceptor and 5-HT1A Ligand Procurement Guide


3-MPPI (also known as p-MPPI) is a synthetic arylpiperazine derivative belonging to the pyrimido[5,4-b]indole chemical class, with a molecular weight of 419.48 and formula C₂₃H₂₅N₅O₃. It functions as a potent ligand for α₁-adrenoceptor (α₁-AR) subtypes and 5-HT₁A serotonin receptor sites. The compound is characterized by its picomolar affinity for α₁ binding sites (Ki = 0.2 nM for displacement of prazosin) and differential binding across α₁ subtypes (pKi values of 8.74, 9.44, and 9.57 for α₁B, α₁D, and α₁A adrenoceptors, respectively), along with moderate affinity for 5-HT₁A sites (Ki = 50 nM) .

Why 3-MPPI Cannot Be Simply Substituted by Other α1 or 5-HT1A Antagonists


Generic substitution among α₁-AR or 5-HT₁A ligands fails due to critical differences in subtype selectivity, functional antagonism profiles, and dual receptor engagement. For instance, while WAY-100635 exhibits 100-fold greater potency at 5-HT₁A receptors than 3-MPPI (Ki = 0.39 nM vs. 50 nM), 3-MPPI provides substantially higher α₁-AR affinity (Ki = 0.2 nM) compared to WAY-100635's negligible α₁ binding [1][2]. Conversely, α₁D-selective agents like BMY-7378 (Ki = 2 nM at α₁D-AR) lack 3-MPPI's balanced α₁ subtype profile and 5-HT₁A engagement, while high-affinity α₁ antagonists such as prazosin and doxazosin do not exhibit the 5-HT₁A binding that enables dual-pathway modulation [3][4]. These pharmacologic divergences preclude direct interchangeability in research applications requiring concurrent α₁ and 5-HT₁A receptor modulation.

3-MPPI Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Differential α1-Adrenoceptor Subtype Binding Profile of 3-MPPI vs. Selective and Nonselective Comparators

3-MPPI exhibits a distinct α₁ subtype binding profile with pKi values of 8.74 (α₁B), 9.44 (α₁D), and 9.57 (α₁A), corresponding to Ki values of approximately 1.8 nM, 0.36 nM, and 0.27 nM respectively, demonstrating high affinity across all three subtypes with a slight preference for α₁A and α₁D. In direct comparison within the same human α₁-AR panel study, 3-MPPI showed higher affinity than the clinical α₁ antagonist doxazosin and was noted among compounds with the highest α₁ affinities tested [1]. In contrast, BMY-7378 exhibits pronounced α₁D selectivity with Ki values of 2 nM (α₁D), 800 nM (α₁A), and 600 nM (α₁B) (>100-fold α₁D selectivity) [2]. WAY-100635 has negligible α₁ binding affinity, with reported Ki values >1000 nM at α₁-AR subtypes [3].

α1-adrenoceptor subtype selectivity radioligand binding

3-MPPI Displays Subnanomolar Affinity for α1 Binding Sites: Quantitative Comparison with Prazosin and Doxazosin

3-MPPI demonstrates extremely high affinity for α₁ binding sites, with a Ki of 0.2 nM for displacement of [³H]prazosin, positioning it among the most potent α₁ ligands available . In a comprehensive 2020 study examining 101 compounds for human α₁-AR subtype affinity, 3-MPPI was explicitly noted as one of the compounds with higher affinity than doxazosin, a clinically used nonselective α₁ antagonist [1]. For reference, prazosin itself exhibits Ki values ranging from 0.1-0.5 nM across α₁ subtypes, indicating that 3-MPPI achieves comparable α₁ site affinity while offering the additional dimension of 5-HT₁A binding [2].

α1-adrenoceptor prazosin displacement binding affinity

5-HT1A Receptor Antagonist Profile: Comparative Electrophysiology and Functional Potency

In a direct electrophysiological comparison of 5-HT₁A receptor antagonists on dorsal raphe cell firing in anesthetized rats, pretreatment with an equimolar i.v. dose (0.02-0.03 μmol/kg) of p-MPPI caused a significant rightward shift in the 8-OH-DPAT dose-response curve (ED₅₀ for 8-OH-DPAT increased from 1.3 ± 0.3 μg/kg to 4.7 ± 1.1 μg/kg after p-MPPI) [1]. Antagonist potency was highest for NAD-299 and WAY-100635, which produced shifts approximately 3-fold greater than p-MPPI (ED₅₀ after WAY-100635: 16.9 ± 2.9 μg/kg; after NAD-299: 18.2 ± 1.0 μg/kg) [1]. Critically, p-MPPI, like WAY-100635, exhibited no intrinsic agonist activity at doses up to 0.1 μmol/kg, confirming its classification as a silent 5-HT₁A antagonist [1]. In contrast, BMY-7378 and NAN-190 act as partial agonists at somatodendritic 5-HT₁A autoreceptors, failing to provide pure antagonism [2].

5-HT1A receptor electrophysiology antagonist potency WAY-100635

In Vivo Functional Antagonist Activity: Comparable Efficacy to WAY-100635 in Behavioral Pharmacology

In a direct head-to-head behavioral pharmacology study in monkeys responding under a multiple schedule of repeated acquisition and performance, both p-MPPI and WAY-100635 were tested at identical doses (0.1 or 0.32 mg/kg) for their ability to antagonize the disruptive effects of the 5-HT₁A agonist 8-OH-DPAT [1]. Both compounds shifted the dose-effect curves for overall response rate and percentage of errors to the right, demonstrating functional 5-HT₁A antagonist activity. Notably, when administered alone, WAY-100635 and NAN-190 produced dose-dependent rate-decreasing effects, whereas p-MPPI did not significantly disrupt responding at the tested doses, suggesting a cleaner behavioral profile [1]. In a separate in vivo microdialysis study, local perfusion of p-MPPI into the rat dorsal raphe nucleus caused a sixfold increase in extracellular 5-HT levels across all behavioral states, confirming functional 5-HT₁A autoreceptor blockade in vivo [2].

behavioral pharmacology 5-HT1A antagonist 8-OH-DPAT antagonism WAY-100635

Radiopharmaceutical Imaging Potential: Comparative In Vivo Brain Penetration and Distribution

[¹²³I]p-MPPI has been evaluated as a SPECT imaging agent for 5-HT₁A receptors in nonhuman primates [1]. Following i.v. injection, [¹²³I]p-MPPI rapidly penetrated the blood-brain barrier and localized in brain regions with high 5-HT₁A receptor density (hippocampus, frontal cortex, cingulate gyrus, entorhinal cortex), achieving a maximum hippocampus-to-cerebellum ratio of 3:1 at 50 minutes postinjection [1]. The specific binding was blocked by nonradioactive p-MPPI (1 mg/kg, i.v.) or 8-OH-DPAT (2 mg/kg, i.v.), confirming 5-HT₁A specificity. In contrast, WAY-100635 radioligands (e.g., [¹¹C]WAY-100635) have been more extensively validated for PET imaging in humans, with higher specific-to-nonspecific binding ratios [2]. However, [¹²³I]p-MPPI offers the advantage of SPECT compatibility (longer isotope half-life, wider accessibility) compared to PET-only WAY-100635 derivatives.

SPECT imaging 5-HT1A receptor blood-brain barrier radiotracer

Optimal Research and Industrial Application Scenarios for 3-MPPI Based on Verified Differentiation Evidence


Dual α₁-Adrenoceptor and 5-HT₁A Receptor Pharmacology Studies

3-MPPI is uniquely suited for experiments requiring simultaneous modulation of α₁-adrenoceptor and 5-HT₁A receptor pathways. With subnanomolar α₁ affinity (Ki = 0.2 nM) across all three α₁ subtypes (pKi 8.74-9.57) and moderate 5-HT₁A affinity (Ki = 50 nM), 3-MPPI enables researchers to investigate crosstalk between adrenergic and serotonergic signaling without needing multiple compounds. This dual profile is particularly valuable for studies of central cardiovascular regulation, stress responses, and neuropsychiatric conditions where both systems are implicated. In contrast, WAY-100635 provides pure 5-HT₁A antagonism without α₁ activity, while prazosin and doxazosin lack 5-HT₁A engagement [1].

Preclinical In Vivo Studies of 5-HT₁A Autoreceptor Function

3-MPPI has been validated as a silent 5-HT₁A receptor antagonist in both electrophysiological and behavioral assays, demonstrating functional blockade of somatodendritic 5-HT₁A autoreceptors without intrinsic agonist activity. In vivo microdialysis studies confirm that local perfusion of p-MPPI into the dorsal raphe nucleus produces a sixfold increase in extracellular 5-HT, providing a robust model for studying serotonergic tone regulation. Researchers investigating antidepressant mechanisms, anxiety circuits, or neurogenesis (where 5-HT₁A antagonists produce ~30% reduction in dentate gyrus cell proliferation) can utilize 3-MPPI as a reliable tool compound with established in vivo dosing parameters [2][3].

α₁-Adrenoceptor Subtype Characterization and Reference Standard

Given its extremely high affinity for α₁ binding sites (Ki = 0.2 nM vs. prazosin) and differential binding across α₁B, α₁D, and α₁A subtypes, 3-MPPI serves as an excellent reference compound for α₁-AR pharmacology studies. In a 2020 comprehensive analysis of 101 compounds, 3-MPPI ranked among the highest-affinity α₁ ligands tested, exceeding the affinity of the clinical antagonist doxazosin. Researchers characterizing novel α₁ ligands or investigating α₁-AR signaling pathways can use 3-MPPI as a benchmark for defining high-affinity α₁ binding and as a tool to assess functional α₁ antagonism in isolated tissue preparations (e.g., smooth muscle contraction assays) [4].

SPECT Radiotracer Development and Preclinical 5-HT₁A Imaging

The radioiodinated derivative [¹²³I]p-MPPI has been characterized for SPECT imaging of 5-HT₁A receptors in nonhuman primates, demonstrating rapid blood-brain barrier penetration and specific localization to 5-HT₁A-rich regions (hippocampus, frontal cortex) with a 3:1 target-to-background ratio. For research groups with SPECT capabilities but limited PET access, p-MPPI-based radioligands offer a viable pathway for in vivo 5-HT₁A receptor quantification in preclinical models. While human imaging studies with [¹²³I]p-MPPI have shown less favorable specific binding than in primates, the compound remains a valuable scaffold for developing improved SPECT tracers targeting the 5-HT₁A system [5].

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